molecular formula C30H24N2O2 B11506917 N,N'-bis(naphthalen-1-ylmethyl)benzene-1,3-dicarboxamide

N,N'-bis(naphthalen-1-ylmethyl)benzene-1,3-dicarboxamide

Cat. No.: B11506917
M. Wt: 444.5 g/mol
InChI Key: QYSJGSBRJNHVEZ-UHFFFAOYSA-N
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Description

N1,N3-BIS[(NAPHTHALEN-1-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with two naphthalen-1-ylmethyl groups and two carboxamide groups, making it a molecule of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS[(NAPHTHALEN-1-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with naphthalen-1-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds. The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for N1,N3-BIS[(NAPHTHALEN-1-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS[(NAPHTHALEN-1-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide groups to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N1,N3-BIS[(NAPHTHALEN-1-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1,N3-BIS[(NAPHTHALEN-1-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the modulation of signaling pathways, induction of apoptosis in cancer cells, or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-BIS[(PHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE: Similar structure but with phenyl groups instead of naphthalen-1-yl groups.

    N1,N3-BIS[(TOLUENE-1-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE: Similar structure but with toluene-1-yl groups instead of naphthalen-1-yl groups.

Uniqueness

N1,N3-BIS[(NAPHTHALEN-1-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE is unique due to the presence of naphthalen-1-yl groups, which confer distinct electronic and steric properties compared to phenyl or toluene groups. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C30H24N2O2

Molecular Weight

444.5 g/mol

IUPAC Name

1-N,3-N-bis(naphthalen-1-ylmethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C30H24N2O2/c33-29(31-19-25-14-5-10-21-8-1-3-16-27(21)25)23-12-7-13-24(18-23)30(34)32-20-26-15-6-11-22-9-2-4-17-28(22)26/h1-18H,19-20H2,(H,31,33)(H,32,34)

InChI Key

QYSJGSBRJNHVEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC(=CC=C3)C(=O)NCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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